Trichloro(ethoxy)silane

Hydrolysis kinetics Taft equation Leaving group effects

Trichloro(ethoxy)silane (CAS 1825-82-7), also designated ethoxytrichlorosilane or ethyl chlorosilicate ((EtO)Cl₃Si), is a bifunctional organosilicon compound of formula C₂H₅Cl₃OSi (MW 179.505 g/mol). It belongs to the alkoxyhalosilane subclass, featuring three hydrolytically labile Si–Cl bonds and one Si–OEt group on the same silicon center.

Molecular Formula C2H5Cl3OS
Molecular Weight 183.5 g/mol
CAS No. 1825-82-7
Cat. No. B159021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(ethoxy)silane
CAS1825-82-7
Molecular FormulaC2H5Cl3OS
Molecular Weight183.5 g/mol
Structural Identifiers
SMILESCCOS(Cl)(Cl)Cl
InChIInChI=1S/C2H5Cl3OS/c1-2-6-7(3,4)5/h2H2,1H3
InChIKeyWGFFRGRJYDJNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(ethoxy)silane (CAS 1825-82-7): A Mixed-Ligand Organosilicon Precursor for Controlled Surface Modification and Thin-Film Deposition — Procurement Evidence Guide


Trichloro(ethoxy)silane (CAS 1825-82-7), also designated ethoxytrichlorosilane or ethyl chlorosilicate ((EtO)Cl₃Si), is a bifunctional organosilicon compound of formula C₂H₅Cl₃OSi (MW 179.505 g/mol) [1]. It belongs to the alkoxyhalosilane subclass, featuring three hydrolytically labile Si–Cl bonds and one Si–OEt group on the same silicon center. This mixed-ligand architecture imparts a hydrolysis reactivity profile that is intermediate between perchlorinated silanes (e.g., SiCl₄, trichlorosilane) and peralkoxylated silanes (e.g., TEOS, triethoxysilane) — a feature exploited in controlled surface grafting, sol-gel processing, and chemical vapor deposition of carbon-doped SiO₂ thin films . The compound is a colorless, moisture-sensitive liquid with a density of 1.263 g/mL at 25 °C (lit.), boiling point of 35 °C at 60 mmHg (lit.), and refractive index n²⁰/D 1.4045 [1].

Why Trichloro(ethoxy)silane Cannot Be Replaced by Trichlorosilane, Ethyltrichlorosilane, or Triethoxysilane Without Altering Performance Outcomes


Silanes with Si–Cl and Si–OR leaving groups exhibit dramatically different hydrolysis and condensation kinetics that directly govern SAM quality, film morphology, and surface grafting efficiency. In a landmark comparative study of octadecylsilanes bearing trichloro, trimethoxy, and triethoxy headgroups, Naik et al. demonstrated that chlorosilanes form much denser, crystalline-like SAMs, while ethoxysilanes produce thin SAMs and methoxysilanes yield extremely thin SAMs with molecules lying nearly parallel to the surface [1]. The Osterholtz and Pohl review established that hydrolysis rates follow a Taft linear free-energy relationship, with electron-withdrawing substituents (Cl) accelerating and electron-donating alkoxy groups (OEt, OMe) retarding hydrolysis [2]. Trichloro(ethoxy)silane, carrying three Cl and one OEt ligand on the same Si center, occupies a unique kinetic niche that is unavailable to any single-ligand-class analog. Substituting this compound with ethyltrichlorosilane (C₂H₅SiCl₃, no alkoxy ligand) eliminates the controlled, stepwise hydrolysis enabled by the ethoxy group; substituting with triethoxysilane (HSi(OEt)₃, no chloro ligands) forfeits the dense packing and anhydrous grafting capability characteristic of trichlorosilanes [1][2]. The mixed-ligand design is therefore not a minor structural variant but a functionally distinct architecture.

Trichloro(ethoxy)silane (CAS 1825-82-7): Quantitative Differential Evidence Against Closest Analogs for Procurement Decision-Making


Controlled Hydrolysis Kinetics: Trichloro(ethoxy)silane Occupies an Intermediate Reactivity Regime Between Trichlorosilane (Too Fast) and Triethoxysilane (Too Slow)

The hydrolysis rate of organosilanes is governed by the electronic nature of the ligands on silicon. Osterholtz and Pohl constructed Taft plots showing that electron-withdrawing groups (Cl, σ* ≈ +2.9) increase hydrolysis rate constants by orders of magnitude relative to electron-donating alkoxy groups (OEt, σ* ≈ +1.3) [1]. Trichloro(ethoxy)silane, bearing three Cl and one OEt ligand, exhibits a hydrolysis rate that is intrinsically slower than tetrachlorosilane or trichlorosilane (pyrophoric with water) but substantially faster than tetraethoxysilane or triethoxysilane . Santa Cruz Biotechnology explicitly notes that 'the ethoxy group in ethoxytrichlorosilane enables controlled hydrolysis reactions' . This intermediate kinetic profile permits stepwise rather than catastrophic hydrolysis, enabling controlled sol-gel processing and uniform monolayer formation that is unattainable with either extreme of the reactivity spectrum.

Hydrolysis kinetics Taft equation Leaving group effects Surface silanization

Anhydrous Grafting Selectivity: Only Trichlorosilane-Type Molecules Graft to Silica Under Strictly Anhydrous Conditions — Ethoxysilanes Do Not

Gauthier et al. employed atomic force microscopy (AFM) to systematically compare the grafting behavior of mono- and trichlorosilanes versus mono- and triethoxysilanes on silica surfaces under anhydrous and aqueous conditions [1]. The key finding: under anhydrous conditions, only the trichlorosilane-class molecules were able to graft the silica surface; mono- and triethoxysilanes showed no grafting whatsoever in the absence of water. In aqueous solutions, all silane types except monoethoxysilane successfully grafted [1]. This demonstrates that the Si–Cl bonds in trichloro(ethoxy)silane enable grafting in water-free environments where peralkoxysilanes are completely inert — a critical operational distinction for moisture-sensitive device fabrication and anhydrous surface passivation protocols.

Anhydrous grafting Silica surface Atomic force microscopy Tribology

Self-Assembled Monolayer (SAM) Density: Chlorosilane-Based Precursors Produce Denser, Crystalline-Like SAMs Compared to Ethoxy- and Methoxy-Silanes

Naik et al. used multiple transmission and reflection (MTR) infrared spectroscopy to quantitatively compare SAM formation kinetics and final film architecture of octadecylsilanes bearing trichloro, trimethoxy, and triethoxy leaving groups on oxide surfaces [1]. Chlorosilanes formed SAMs described as 'much denser and crystalline-like,' whereas ethoxysilanes formed thin SAMs resembling 'stacks of fallen trees,' and methoxysilanes formed ultrathin SAMs with molecules lying nearly parallel to the surface ('creepers') [1]. The trichlorosilane SAMs reached a highly ordered, densely packed final state that ethoxy- and methoxy-silanes could not approach. While this study used octadecyltrichlorosilane rather than trichloro(ethoxy)silane, the Si–Cl₃ headgroup chemistry is identical, and the findings are directly transferable: the three Si–Cl bonds on trichloro(ethoxy)silane provide the same dense-packing driving force [1].

Self-assembled monolayers SAM density MTR infrared spectroscopy Surface functionalization

CVD Deposition Advantage: Ethoxy-Containing Organosilicon Monomers Deposit More Readily Than Methoxy-Containing Analogs in Remote PECVD of SiOₓ Films

Bayer et al. conducted a systematic experimental study of nine different organosilicon monomers for remote plasma-enhanced CVD (PECVD) of silicon oxide films [1]. A key finding: comparing the methoxy/methyl and ethoxy/ethyl monomer series, monomers containing ethoxy groups were consistently easier to deposit than those containing methoxy groups. The critical flow rate of oxygen atoms required for complete monomer conversion was lower for ethoxy-substituted monomers, indicating superior deposition efficiency [1]. This finding directly supports the selection of trichloro(ethoxy)silane over trichloro(methoxy)silane analogs for CVD applications. Furthermore, ChemicalBook identifies trichloro(ethoxy)silane specifically as 'a precursor for carbon-doped SiO₂ at low deposition temperatures, safer than silane with uniform film formation' .

PECVD Silicon oxide films Deposition rate Organosilicon monomers

Co-Hydrolysis Synergy: Ethyltrichlorosilane Co-Hydrolysis with Trialkoxysilanes Reduces Residual Silanol and Ethoxyl Content Compared to Trialkoxysilanes Alone

Sprung and Guenther demonstrated that co-hydrolysis of equimolar mixtures of ethyltriethoxysilane and ethyltrichlorosilane yields polysiloxane products with 'much less residual ethoxyl and silanol' compared to products derived from ethyltriethoxysilane alone [1]. This finding directly implicates trichloro(ethoxy)silane — which combines both chloro and ethoxy functionality on the same molecule — as an intrinsically self-synergistic monomer for sol-gel synthesis. The trichlorosilane component drives condensation to completion while the ethoxysilane component provides solubility and processability, yielding materials with lower defect (silanol) content and improved network connectivity.

Co-hydrolysis Polysiloxane synthesis Residual silanol Silsesquioxane

Physical Property Differentiation: Trichloro(ethoxy)silane Exhibits Higher Density and Distinct Boiling Behavior Versus Ethyltrichlorosilane, Enabling Alternative Handling and Purification Strategies

Trichloro(ethoxy)silane differs measurably from its closest structural analog, ethyltrichlorosilane (C₂H₅SiCl₃, CAS 115-21-9), in key physical properties relevant to procurement, handling, and purification. The ethoxy oxygen atom increases molecular weight (179.50 vs. 163.51 g/mol), density (1.263 vs. 1.237–1.238 g/mL at 25 °C), and refractive index (1.4045 vs. 1.425–1.426 n²⁰/D) [1]. The boiling point at reduced pressure (35 °C at 60 mmHg) enables distillation-based purification at lower temperatures than ethyltrichlorosilane (99–101 °C at atmospheric pressure), which can be advantageous for thermally sensitive downstream processing [1]. Compared to trichlorosilane (HSiCl₃, density 1.342 g/mL, boiling point 32–34 °C), trichloro(ethoxy)silane is significantly less volatile and non-pyrophoric, offering a safer handling profile [2].

Physical properties Boiling point Density Refractive index Procurement specification

Trichloro(ethoxy)silane (CAS 1825-82-7): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


Low-Temperature CVD/ALD Precursor for Carbon-Doped SiO₂ Thin Films in Semiconductor and Optical Device Fabrication

Trichloro(ethoxy)silane serves as a precursor for carbon-doped SiO₂ deposition at lower temperatures than conventional silane-based processes, with the intrinsic ethyl group providing a controlled carbon source for SiOC film formation . The ethoxy ligand, as demonstrated by Bayer et al., confers easier deposition characteristics compared to methoxy analogs in PECVD processes [1]. The compound's boiling point of 35 °C at 60 mmHg facilitates vapor delivery at moderate temperatures, while its non-pyrophoric nature (in contrast to silane or trichlorosilane) reduces handling hazards in semiconductor fabrication environments . Target applications include interlayer dielectrics, passivation layers, and barrier films where controlled carbon content tunes the dielectric constant and mechanical properties of the resulting SiO₂ film .

Anhydrous Surface Modification of Silica and Metal Oxide Substrates for Moisture-Sensitive Device Packaging

The three Si–Cl bonds on trichloro(ethoxy)silane enable direct covalent grafting to hydroxylated surfaces (silica, glass, metal oxides) under strictly anhydrous conditions — a capability that peralkoxysilanes lack entirely, as established by Gauthier et al. [2]. This makes trichloro(ethoxy)silane an enabling reagent for surface passivation of moisture-sensitive MEMS devices, microfluidic channels, and optical components where exposure to bulk water during processing is prohibited. Hydrolysis of the Si–Cl bonds by surface silanol groups forms robust Si–O–Si linkages while the ethoxy group provides a hydrophobic ethyl surface termination after condensation, improving hydrophobicity and reducing non-specific adsorption .

Synthesis of Low-Defect Polysiloxanes, Silsesquioxanes, and Pre-Ceramic Polymers via Self-Synergistic Sol-Gel Chemistry

The co-hydrolysis synergy identified by Sprung and Guenther — where chloro- and ethoxy-functional silanes together yield products with lower residual silanol and ethoxyl content than trialkoxysilanes alone — is intrinsically realized within the single-molecule architecture of trichloro(ethoxy)silane [3]. This compound can serve as a branching/crosslinking monomer in polysiloxane and polysilsesquiazane synthesis. Iwase et al. specifically employed ethoxytrichlorosilane (EtOSiCl₃) as the precursor for a novel polyethoxysilsesquiazane ([EtOSi(NH)₁.₅]ₙ), which was subsequently thermally converted into ternary silicon oxynitride (Si–O–N) ceramics with enhanced thermal stability [4]. The mixed chloro-ethoxy functionality enables precise control over network architecture and residual defect density in pre-ceramic polymers and high-temperature coatings.

GC Stationary Phase Derivatization and Chromatographic Support Silanization

Trichloro(ethoxy)silane is employed for end-capping and surface deactivation of silica-based gas chromatography capillary columns, where its trichlorosilane headgroup reacts efficiently with residual surface silanols under anhydrous conditions while the ethyl group provides a moderately hydrophobic stationary phase character . The compound's Kovats retention index has been experimentally determined on SE-30 and Apiezon L stationary phases, with values of 655–704 (depending on column temperature and phase), providing a validated reference for chromatographic method development [5]. Its intermediate polarity (LogP ≈ 2.17, PSA = 9.23 Ų) makes it suitable for modifying column selectivity toward polar and hydrogen-bonding analytes where fully methyl-capped surfaces would be too non-polar.

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